molecular formula C19H26N4O2S B2961995 N-(4-ethoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide CAS No. 1428352-62-8

N-(4-ethoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2961995
CAS No.: 1428352-62-8
M. Wt: 374.5
InChI Key: SGRPSALQIMXHNY-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including an ethoxyphenyl group, a 1-methylimidazole ring linked via a thioether bond, and a piperidine carboxamide core. The inclusion of a sulfur-based linkage is a feature of particular note, as thioamide and thioether motifs are recognized as important isosteres in drug design for their ability to influence a compound's potency, target interactions, and physicochemical properties . Researchers investigate this compound as a key chemical intermediate or a potential scaffold for developing novel therapeutic agents. Its structure suggests potential utility in programs targeting kinase inhibition or other enzyme families where similar heterocyclic architectures are known to bind effectively. The presence of the 1-methylimidazole moiety, a common building block in heterocyclic chemistry, further underscores its versatility in synthetic applications . This product is intended for laboratory research purposes by qualified personnel. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-3-25-17-6-4-16(5-7-17)21-18(24)23-11-8-15(9-12-23)14-26-19-20-10-13-22(19)2/h4-7,10,13,15H,3,8-9,11-12,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRPSALQIMXHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C14H17N3O2S
  • Molecular Weight : 291.37 g/mol
  • CAS Number : [specific CAS number not provided in search results]

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Research indicates that derivatives of piperidine compounds often exhibit significant activity at opioid receptors, which may contribute to their anxiolytic and antidepressant effects .

Antimicrobial Activity

In vitro studies have shown that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives with imidazole rings have demonstrated effectiveness against various pathogens, suggesting that this compound could possess similar properties .

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidis0.22 - 0.25 μg/mLNot specified

Opioid Receptor Affinity

Studies on related compounds indicate that they may act as selective delta-opioid receptor agonists, which can lead to anxiolytic and antidepressant effects. The binding affinities for delta, mu, and kappa receptors were assessed, showing promising results for therapeutic applications in mood disorders .

Case Studies

A notable case study involved the evaluation of a series of piperidine derivatives, including those structurally similar to this compound). These studies revealed significant behavioral changes in animal models, suggesting the potential for clinical applications in treating anxiety and depression .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

The following table summarizes key structural and functional similarities:

Compound Name / Identifier Structural Similarities Pharmacological Target/Application Source/Reference
MKI-833 (Balamapimod)
CAS 863029-99-6
Imidazolylthio group, piperidine, and quinoline-carbonitrile scaffold Kinase inhibitor (oncology) Wyeth; Inhibitor Sourcebook
Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate
(Compound 38)
Piperidine-carboxylate backbone, benzimidazole substituent Dual H1/H4 receptor ligand (allergy/inflammation) Dissertation
2-cyano-N-(2,6-dimethylphenyl)-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}prop-2-enamide Shared 1-methylimidazolylthio group, nitrophenyl, and carboxamide Unspecified (structural focus on thioether) Enamine Ltd
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide Thioether linkage, carboxamide, heterocyclic substituents (thiazole, pyridine) Anticancer, antiviral Rutgers/Missouri

Key Differentiators

  • Thioether Linkage : The target compound’s ((1-methyl-1H-imidazol-2-yl)thio)methyl group distinguishes it from analogues with thiazole- or isoxazole-based thioethers (e.g., compounds in ) . This imidazole-thioether motif is shared with MKI-833 but absent in most benzimidazole-based ligands .
  • Piperidine Modifications : Unlike carboxylate or pyrrolidinyl-substituted piperidines (e.g., MKI-833), the target compound’s piperidine is unmodified except for the carboxamide, which may influence receptor binding kinetics .

Pharmacological and Biochemical Data (Inferred)

While direct activity data for the target compound is unavailable in the provided evidence, comparisons can be drawn:

  • MKI-833: Exhibits nanomolar IC50 against c-Met kinase, attributed to the imidazolylthio group’s role in ATP-binding pocket interactions .
  • Compound 38 : Shows dual H1/H4 receptor antagonism (Ki < 100 nM for H1), likely mediated by the benzimidazole-piperidine scaffold .
  • Thiazole/Thiophene Analogues : Compounds with thioether-linked heterocycles () demonstrate antiviral activity (e.g., IC50 ~10 nM against SARS-CoV-2) .

Critical Analysis of Structural Motifs

Thioether Functionality

The (1-methyl-1H-imidazol-2-yl)thio group is a critical pharmacophore, enabling hydrogen bonding and π-stacking in kinase inhibitors like MKI-833 . In contrast, thienylmethylthio or isoxazolemethylthio variants () prioritize bulkier hydrophobic interactions .

Piperidine-Carboxamide Core

The unsubstituted piperidine in the target compound may reduce off-target effects compared to pyrrolidinyl-substituted analogues (e.g., MKI-833), which exhibit broader kinase inhibition .

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